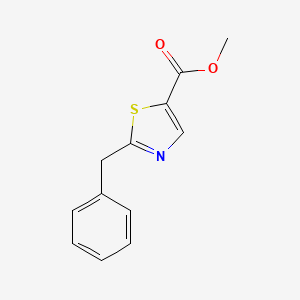

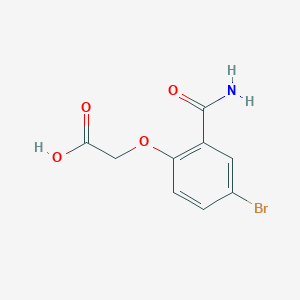

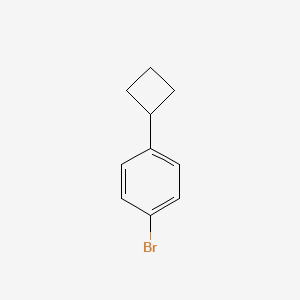

![molecular formula C18H20BClO2 B1374987 2-[4-(4-Chlorophenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 942589-53-9](/img/structure/B1374987.png)

2-[4-(4-Chlorophenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-[4-(4-Chlorophenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a boronic ester, which are commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .

Molecular Structure Analysis

The compound contains a boron atom, two phenyl rings, and a chlorophenyl group. The presence of these groups can significantly influence the compound’s reactivity and properties .Chemical Reactions Analysis

Boronic esters are known to participate in various types of chemical reactions, most notably cross-coupling reactions such as the Suzuki-Miyaura reaction .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Boronic esters are generally stable and can be stored for extended periods .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- The compound is used in the synthesis of derivatives like mercapto- and piperazino-methyl-phenylboronic acid, showing inhibitory activity against serine proteases including thrombin (Spencer et al., 2002).

- It is integral in creating pyrene derivatives for detecting hydrogen peroxide in living cells, highlighting its potential in biological and chemical sensing applications (Nie et al., 2020).

Applications in Material Science

- Used in the synthesis of boron containing stilbene derivatives, potentially useful in creating new materials for LCD technology and as intermediates in treating neurodegenerative diseases (Das et al., 2015).

- Plays a role in the development of polyfluorene-based nanoparticles for potential use in nanotechnology and material science, especially in the area of bright and enduring fluorescence for various applications (Fischer et al., 2013).

Potential Therapeutic Applications

- Some derivatives synthesized using this compound have shown inhibitory effects on lipogenesis, suggesting its potential as a lead in developing new lipid-lowering drugs (Das et al., 2011).

Catalysis and Polymerization

- It is instrumental in the field of catalysis and polymerization, as demonstrated in the synthesis of poly(3-hexylthiophene) with narrow molecular weight distribution and high regioregularity (Yokozawa et al., 2011).

Mecanismo De Acción

Target of Action

The primary targets of 2-[4-(4-Chlorophenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane are the cAMP-dependent protein kinase catalytic subunit alpha and the cAMP-dependent protein kinase inhibitor alpha . These proteins play a crucial role in the regulation of various cellular processes, including metabolism, gene transcription, cell cycle progression, and cytoskeletal molecular assembly.

Mode of Action

It is believed to interact with its targets, leading to changes in their activity . The interaction could potentially alter the phosphorylation state of various proteins, thereby affecting their function and the overall cellular processes.

Biochemical Pathways

Given its targets, it can be inferred that it may influence pathways regulated by camp-dependent protein kinases . These could include pathways involved in cellular proliferation, differentiation, and apoptosis.

Pharmacokinetics

It’s important to note that these properties significantly impact the bioavailability of the compound, determining its concentration at the site of action .

Result of Action

Given its targets, it could potentially affect a wide range of cellular processes, including cell growth, differentiation, and apoptosis .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-[4-(4-chlorophenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20BClO2/c1-17(2)18(3,4)22-19(21-17)15-9-5-13(6-10-15)14-7-11-16(20)12-8-14/h5-12H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFONTXWYGMTBMW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CC=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20BClO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

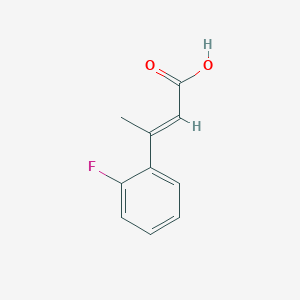

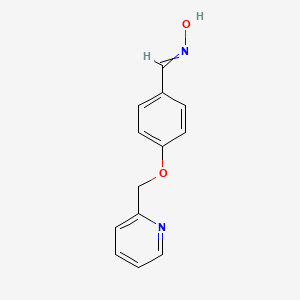

![Tert-butyl 9-hydroxy-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B1374905.png)

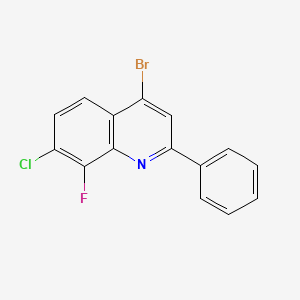

![N-[4-(4-methoxyphenyl)butan-2-ylidene]hydroxylamine](/img/structure/B1374913.png)